TLR7 agonist 18

Description

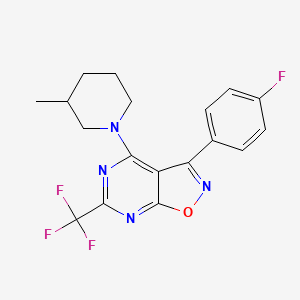

Structure

3D Structure

Properties

Molecular Formula |

C18H16F4N4O |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-6-(trifluoromethyl)-[1,2]oxazolo[5,4-d]pyrimidine |

InChI |

InChI=1S/C18H16F4N4O/c1-10-3-2-8-26(9-10)15-13-14(11-4-6-12(19)7-5-11)25-27-16(13)24-17(23-15)18(20,21)22/h4-7,10H,2-3,8-9H2,1H3 |

InChI Key |

PDJMKNUTMMQPED-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)C2=C3C(=NOC3=NC(=N2)C(F)(F)F)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

TLR7 agonist 18 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of TLR7 Agonist 18 (Compound 21a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is a key component of the innate immune system, primarily recognizing single-stranded RNA (ssRNA) viruses. Its activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective antiviral response. Small molecule agonists of TLR7 have garnered significant interest as potential therapeutics for a range of applications, including as vaccine adjuvants and in cancer immunotherapy. This technical guide provides a detailed overview of the mechanism of action of a selective TLR7 agonist, designated as this compound, also known as Compound 21a.

Core Mechanism of Action: The TLR7 Signaling Pathway

TLR7 is an endosomal receptor. Upon binding of an agonist like Compound 21a, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade, which can be broadly divided into two main branches:

-

NF-κB Activation and Pro-inflammatory Cytokine Production: The recruitment of MyD88 leads to the formation of a complex with IRAK4, IRAK1, and TRAF6. This results in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.

-

IRF7 Activation and Type I Interferon Production: In plasmacytoid dendritic cells (pDCs), the MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β), which are crucial for antiviral immunity.

The activation of these pathways by this compound (Compound 21a) ultimately leads to the modulation of the immune response, making it a promising candidate for further investigation.

Quantitative Data for this compound (Compound 21a)

The following tables summarize the key quantitative data for this compound (Compound 21a) as reported in the scientific literature.

Table 1: In Vitro Activity of this compound (Compound 21a)

| Parameter | Value | Cell Line |

| EC50 | 7.8 μM | hTLR7-transfected HEK293 cells |

Table 2: Cytokine Induction by this compound (Compound 21a) in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration (pg/mL) |

| IL-1β | Data not available in pg/mL |

| IL-12p70 | Data not available in pg/mL |

| IL-8 | Data not available in pg/mL |

| TNF-α | Data not available in pg/mL |

Note: While the source article confirms the induction of these cytokines, specific concentration data from a dose-response study is not provided. The study confirms that Compound 21a induced the secretion of these cytokines, indicating its potential to modulate the immune response.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound (Compound 21a).

TLR7 Agonist Activity Assay

This assay is designed to determine the potency of a compound in activating TLR7.

-

Cell Line: HEK293 cells co-transfected with the human TLR7 gene and an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Protocol:

-

Seed the HEK-Blue™ hTLR7 reporter cells in a 96-well plate at a density of 2.5 x 104 cells/well.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound (Compound 21a) in DMSO and add them to the cells.

-

Incubate the plate for another 24 hours at 37°C.

-

Measure the SEAP activity in the supernatant using a spectrophotometer at 650 nm.

-

Calculate the EC50 value by plotting the SEAP activity against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of the compound on cells.

-

Cell Line: hTLR7-transfected HEK293 cells.

-

Protocol:

-

Seed the cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound (Compound 21a).

-

Incubate for 48 hours at 37°C.

-

Add MTS reagent to each well and incubate for an additional 2 hours.

-

Measure the absorbance at 490 nm to determine cell viability.

-

The results for Compound 21a showed that it was non-cytotoxic at the tested concentrations.

-

Cytokine Secretion Assay

This assay quantifies the induction of cytokine production by immune cells in response to the TLR7 agonist.

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Protocol:

-

Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate.

-

Treat the cells with this compound (Compound 21a) at a specific concentration (e.g., 10 μM).

-

Incubate the plate for 24 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentrations of various cytokines (e.g., IL-1β, IL-12p70, IL-8, and TNF-α) in the supernatant using a multiplex cytokine assay (e.g., Luminex-based assay).

-

Visualizations

Signaling Pathway Diagram

Caption: TLR7 signaling pathway initiated by an agonist.

Experimental Workflow: TLR7 Activity Assay

Caption: Workflow for determining TLR7 agonist activity.

Experimental Workflow: Cytokine Secretion Assay

Caption: Workflow for measuring cytokine secretion from PBMCs.

The Core Signaling Pathway of TLR7 Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Toll-like receptor 7 (TLR7) signaling pathway upon activation by synthetic agonists. It details the molecular cascade from receptor engagement to downstream cellular responses, presents quantitative data on agonist activity, outlines key experimental protocols for studying this pathway, and provides visual representations of the core mechanisms.

Introduction to TLR7 Signaling

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial to the innate immune system.[1][2] Its primary function is to detect single-stranded RNA (ssRNA), a molecular signature often associated with viral pathogens.[1] Upon engagement by ligands, such as synthetic agonists or viral ssRNA, TLR7 initiates a signaling cascade that results in the production of type I interferons (IFNs) and pro-inflammatory cytokines, mounting an antiviral response and shaping the adaptive immune response.[3][4] This makes TLR7 a significant target for the development of vaccine adjuvants and immunomodulatory therapeutics for infectious diseases and cancer.

The signaling pathway is predominantly mediated through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This MyD88-dependent pathway is central to the induction of both pro-inflammatory cytokines and type I IFNs.

The Molecular Cascade of TLR7 Activation

The TLR7 signaling pathway is a well-orchestrated sequence of events that begins with ligand recognition within the endosome and culminates in the activation of key transcription factors.

Ligand Recognition and Receptor Activation

TLR7 is synthesized in the endoplasmic reticulum and trafficked to the endosome via the Golgi apparatus, a process requiring chaperone proteins like UNC93B1. Within the acidified environment of the endosome, TLR7 undergoes proteolytic cleavage, which is essential for its signaling capacity. TLR7 recognizes its ligand and dimerizes to initiate downstream signal transduction.

The MyD88-Dependent Pathway

Upon activation, TLR7 recruits the adaptor protein MyD88. MyD88 then assembles a "Myddosome" complex with IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, which in turn interacts with TNF receptor-associated factor 6 (TRAF6).

This leads to two major downstream branches:

-

NF-κB Activation: Activated TRAF6, an E3 ubiquitin ligase, catalyzes the formation of K63-linked polyubiquitin chains, which serve as a scaffold to activate the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 then phosphorylates the inhibitor of κB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees the nuclear factor-κB (NF-κB) transcription factor to translocate to the nucleus and drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF7 Activation: In parallel, the MyD88-IRAK-TRAF6 complex also leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I IFN production. In plasmacytoid dendritic cells (pDCs), which express high levels of TLR7 and IRF7, this pathway is particularly robust. The precise mechanism involves a complex with TRAF3, IRAK1, and IKKα that leads to the phosphorylation and activation of IRF7. Activated IRF7 dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α and IFN-β).

The diagram below illustrates the core TLR7 signaling pathway.

Caption: Core TLR7 signaling pathway from agonist binding to gene transcription.

Quantitative Data for TLR7 Agonist Activity

The activity of TLR7 agonists can be quantified by their potency in cell-based assays and their ability to induce specific cytokines. Below are tables summarizing key quantitative data for TLR7 agonists, including the specific "TLR7 agonist 18" (also known as Compound 21a).

Table 1: Potency of TLR7 Agonists in Reporter Assays

| Agonist | Cell Line | Reporter Gene | EC50 | Reference |

| This compound | hTLR7 HEK293 | NF-κB | 7.8 µM | |

| Gardiquimod | hTLR7 HEK293 | NF-κB | 4 µM | |

| R848 (Resiquimod) | THP-1 | NF-κB/AP-1 | ~0.1-1 µM | |

| Imiquimod | hTLR7 HEK293 | NF-κB | ~1-5 µM |

Table 2: Cytokine Induction by TLR7 Agonists in Human PBMCs

| Agonist | Cytokine | Concentration Range | Time Point | Reference |

| This compound | IL-1β | Induced | Not specified | |

| IL-12p70 | Induced | Not specified | ||

| IL-8 | Induced | Not specified | ||

| TNF-α | Induced | Not specified | ||

| R848 (Resiquimod) | IFN-α | 100-1000 pg/mL | 24 hours | |

| TNF-α | 500-2000 pg/mL | 6-24 hours | ||

| IL-6 | 1000-5000 pg/mL | 24 hours | ||

| Imiquimod | IFN-α | 50-500 pg/mL | 24 hours | |

| TNF-α | 200-1000 pg/mL | 6-24 hours |

Note: "Induced" indicates that the reference confirmed cytokine secretion but did not provide specific quantitative data.

Detailed Experimental Protocols

Studying the TLR7 signaling pathway involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

TLR7 Reporter Gene Assay

This assay is used to screen for TLR7 agonists or antagonists and to determine their potency (EC50/IC50). It utilizes a cell line, typically HEK293, engineered to express TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells (or a similar reporter cell line) in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Agonist Stimulation: Prepare serial dilutions of the TLR7 agonist (e.g., this compound) in cell culture medium. Add the diluted agonist to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Reporter Detection (SEAP):

-

Transfer a small volume of the cell culture supernatant to a new 96-well plate.

-

Add a SEAP detection reagent, such as QUANTI-Blue™.

-

Incubate at 37°C for 1-4 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: Plot the absorbance values against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.

The workflow for a typical TLR7 reporter assay is depicted below.

References

- 1. scbt.com [scbt.com]

- 2. The Toll for Trafficking: Toll-Like Receptor 7 Delivery to the Endosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Toll for Trafficking: Toll-Like Receptor 7 Delivery to the Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like receptor 7-mediated Type I Interferon signaling prevents cholestasis- and hepatotoxin-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Imidazoquinoline-Based TLR7 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent class of Toll-like receptor 7 (TLR7) agonists: the 1,2-disubstituted-1H-imidazo[4,5-c]quinolines. As crucial players in the innate immune system, TLR7 agonists hold significant therapeutic potential in oncology and infectious diseases. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of next-generation immunomodulatory drugs. This document will focus on the well-characterized imidazoquinoline scaffold, using 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine and its analogs as a central case study to elucidate the key determinants of TLR7 agonism.

Core Structure and Numbering

The foundational structure for this analysis is the 1H-imidazo[4,5-c]quinoline ring system. The numbering convention for this scaffold is critical for understanding the positional modifications discussed in the SAR analysis.

Caption: Core structure and numbering of the 1H-imidazo[4,5-c]quinoline scaffold.

Structure-Activity Relationship (SAR) of Imidazoquinoline TLR7 Agonists

The biological activity of imidazoquinoline-based TLR7 agonists is highly sensitive to substitutions at several key positions. The following sections detail the impact of modifications at the N-1, C-2, and C-4 positions on TLR7 and TLR8 potency and selectivity.

Table 1: Influence of N-1 Position Substituents on TLR7/TLR8 Agonist Activity

Modifications at the N-1 position, typically involving a benzyl group, have a profound effect on agonist activity. The electronic properties of substituents on the benzyl ring can fine-tune the potency and selectivity.

| Compound ID | N-1 Substituent | R Group (para-position) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Selectivity (TLR8/TLR7) |

| BBIQ | Benzyl | -H | 0.73 | >30 | >41 |

| 1 | Benzyl | -F | 0.45 | >30 | >67 |

| 2 | Benzyl | -Cl | 0.39 | >30 | >77 |

| 3 | Benzyl | -Br | 0.35 | >30 | >86 |

| 4 | Benzyl | -CH3 | 0.58 | >30 | >52 |

| 5 | Benzyl | -OCH3 | 0.61 | >30 | >49 |

| 6 | Benzyl | -NO2 | 1.25 | >30 | >24 |

| 12 | Benzyl | -CH2NH2 | 0.37 | 17.48 | 47 |

Data compiled from multiple sources. Absolute values may vary between different assays and laboratories.

Key Findings:

-

Electron-withdrawing groups (e.g., -F, -Cl, -Br) at the para-position of the N-1 benzyl ring generally lead to a slight increase in TLR7 potency compared to the unsubstituted analog (BBIQ).

-

Electron-donating groups (e.g., -CH3, -OCH3) are well-tolerated but do not significantly enhance TLR7 activity.

-

The presence of an aminomethyl group (-CH2NH2) at the para-position can introduce dual TLR7/TLR8 activity, highlighting a critical structural element for TLR8 engagement[1].

Table 2: Influence of C-2 Position Substituents on TLR7 Agonist Activity

The substituent at the C-2 position plays a crucial role in defining the potency of TLR7 agonism, with alkyl chain length being a key determinant.

| Compound ID | C-2 Substituent | hTLR7 EC50 (nM) |

| 7 | -CH3 | >1000 |

| 8 | -CH2CH3 | 580 |

| 9 | -(CH2)2CH3 | 120 |

| BBIQ analog | -(CH2)3CH3 | 8.6 |

| 10 | -(CH2)4CH3 | 25 |

| 11 | -(CH2)5CH3 | 98 |

Data represents analogs with an N-1 benzyl group.[2]

Key Findings:

-

A clear relationship exists between the length of the C-2 alkyl chain and TLR7 potency.

-

Optimal activity is observed with a n-butyl group at the C-2 position, resulting in a compound with an EC50 value in the low nanomolar range[2].

-

Both shorter and longer alkyl chains lead to a decrease in TLR7 agonist activity.

The Critical Role of the C-4 Amino Group

Across numerous studies, it has been consistently demonstrated that the primary amino group at the C-4 position is essential for TLR7/8 activity . Any modification or replacement of this group typically results in a complete loss of agonist function[2]. This suggests that the C-4 amino group is a key pharmacophore, likely involved in a critical hydrogen bonding interaction with the TLR7 receptor.

TLR7 Signaling Pathway

Upon binding of an agonist, TLR7, located in the endosomal compartment of immune cells, undergoes a conformational change and dimerization. This initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then orchestrate the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which are central to the anti-viral and anti-tumor immune response.

Caption: Simplified TLR7 signaling cascade initiated by agonist binding.

Experimental Protocols

The evaluation of TLR7 agonist activity and the determination of SAR rely on a set of standardized in vitro assays.

TLR7/TLR8 Reporter Gene Assay

This is the primary assay for determining the potency (EC50) and selectivity of TLR7 agonists.

Principle: Human Embryonic Kidney (HEK) 293 cells, which do not endogenously express most TLRs, are stably transfected to express human TLR7 or TLR8. These cells also contain a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB promoter. Agonist binding to the TLR activates the NF-κB pathway, leading to the expression and secretion of the reporter protein, which can be quantified colorimetrically or luminometrically.

Methodology:

-

Cell Seeding: HEK-Blue™ hTLR7 or hTLR8 cells are seeded into 96-well plates at a density of approximately 2-5 x 10^4 cells/well and incubated.

-

Compound Preparation: The test compounds are serially diluted to a range of concentrations in the appropriate cell culture medium.

-

Stimulation: The diluted compounds are added to the cells and incubated for 16-24 hours.

-

Detection: The cell supernatant is collected, and the amount of secreted reporter protein is measured. For SEAP, a substrate is added that produces a colorimetric change, which is read using a spectrophotometer (e.g., at 650 nm).

-

Data Analysis: The dose-response data is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using a non-linear regression model.

Experimental Workflow for TLR7 Agonist Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of novel TLR7 agonists.

Caption: A representative workflow for the evaluation of novel TLR7 agonists.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the functional downstream effects of TLR7 agonism in a more physiologically relevant setting.

Principle: Human PBMCs contain various immune cells that express TLR7, including plasmacytoid dendritic cells (pDCs) and B cells. Stimulation of these cells with a TLR7 agonist will induce the production and secretion of a variety of cytokines. Measuring the levels of these cytokines provides a profile of the immune response elicited by the compound.

Methodology:

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: The isolated PBMCs are cultured in 96-well plates and treated with various concentrations of the TLR7 agonist for a specified period (e.g., 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Measurement: The concentrations of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: The cytokine levels are plotted against the agonist concentration to determine the dose-dependent induction of each cytokine.

Conclusion

The structure-activity relationship of imidazoquinoline-based TLR7 agonists is a well-defined yet complex field. The potency and selectivity of these compounds can be rationally modulated through specific chemical modifications at the N-1 and C-2 positions, while the C-4 amino group remains an indispensable feature for activity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of novel TLR7 agonists with optimized immunomodulatory profiles for therapeutic applications. This detailed understanding of the SAR is crucial for guiding medicinal chemistry efforts to design next-generation TLR7-targeted therapies with enhanced efficacy and safety.

References

The Discovery and Synthesis of TLR7 Agonist 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of TLR7 agonist 18, also identified as Compound 21a. This novel, selective Toll-like receptor 7 (TLR7) agonist, based on a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold, has demonstrated potential for modulating immune responses. This document details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows.

Core Data Presentation

The biological activity of this compound (Compound 21a) was evaluated to determine its potency and ability to induce cytokine production. The key quantitative findings are summarized in the tables below.

| Compound | TLR7 EC50 (μM)[1][2] |

| This compound (21a) | 7.8 |

Table 1: In vitro potency of this compound in a HEK-Blue™ hTLR7 reporter assay.

| Cytokine | Concentration of 21a (μM) | Fold Induction vs. Control[1] |

| IL-1β | 62.5 | ~2.5 |

| IL-12p70 | 62.5 | ~3.5 |

| IL-8 | 62.5 | ~1.5 |

| TNF-α | 62.5 | ~4.0 |

Table 2: Cytokine induction in human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound (21a).

Experimental Protocols

Synthesis of this compound (Compound 21a)

The synthesis of this compound (Compound 21a) involves a multi-step process starting from commercially available reagents. The key steps are outlined below, based on the published synthetic route[1].

Step 1: Synthesis of 4-chlorobenzaldehyde oxime

-

To a solution of 4-chlorobenzaldehyde in an appropriate solvent, hydroxylammonium chloride is added.

-

The reaction mixture is stirred at room temperature to yield the corresponding oxime.

Step 2: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate

-

The 4-chlorobenzaldehyde oxime is reacted with ethyl 2-cyanoacetate in the presence of a base.

-

The reaction proceeds via a condensation reaction to form the acrylate derivative.

Step 3: Synthesis of 3-amino-5-(4-chlorophenyl)isoxazole-4-carbonitrile

-

The ethyl 2-cyano-3-(4-chlorophenyl)acrylate is treated with a source of cyanide, such as sodium cyanide, followed by cyclization.

-

This step forms the core isoxazole ring structure.

Step 4: Synthesis of 4-amino-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine

-

The isoxazole derivative is then reacted with a trifluoromethyl-containing building block to construct the pyrimidine ring.

-

This typically involves a condensation reaction with a suitable amine-containing reagent.

Step 5: Synthesis of this compound (Compound 21a)

-

The final step involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with 4-fluoroaniline.

-

The reaction is typically carried out in a suitable solvent at an elevated temperature to afford the final product, Compound 21a.

Note: This is a generalized procedure based on similar syntheses. For exact reagents, stoichiometry, and reaction conditions, refer to the primary publication[1].

TLR7 Agonist Activity Assay

The potency of this compound was determined using a commercially available HEK-Blue™ hTLR7 reporter cell line.

-

Cell Preparation: HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured according to the manufacturer's instructions.

-

Assay Plate Preparation: The cells are seeded into a 96-well plate at a predetermined density.

-

Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A known TLR7 agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The plate is incubated for a specified period (e.g., 16-24 hours) to allow for TLR7 activation and subsequent SEAP expression.

-

Detection: A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell culture supernatant. The development of a colorimetric signal is proportional to the amount of SEAP produced.

-

Data Analysis: The absorbance is read using a microplate reader. The EC50 value is calculated by plotting the dose-response curve.

Cytokine Profiling Assay

The ability of this compound to induce cytokine secretion was assessed using human peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Stimulation: The isolated PBMCs are plated in a 96-well plate and treated with different concentrations of this compound. A positive control (e.g., another known TLR7 agonist) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and secretion into the culture medium.

-

Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.

-

Cytokine Quantification: The concentration of various cytokines (e.g., IL-1β, IL-12p70, IL-8, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: The cytokine concentrations are quantified based on standard curves, and the fold induction over the vehicle control is calculated.

Mandatory Visualizations

TLR7 Signaling Pathway

Caption: TLR7 signaling cascade initiated by agonist binding.

Experimental Workflow for TLR7 Agonist Evaluation

Caption: Workflow for synthesis and biological testing.

References

In-Depth Technical Guide: Target Cell Types of TLR7 Agonist 18 (CL264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary target cell types of the selective Toll-like receptor 7 (TLR7) agonist, compound 18, also known as CL264. This document details the cellular responders to CL264, the underlying signaling pathways, and quantitative insights into their activation. Furthermore, it offers detailed experimental protocols for researchers investigating the immunomodulatory effects of this potent TLR7 agonist.

Core Target Cell Types

The immunostimulatory activity of CL264 is primarily directed towards immune cells expressing TLR7, an endosomal pattern recognition receptor that recognizes single-stranded RNA. The principal target cell types for CL264 are:

-

Plasmacytoid Dendritic Cells (pDCs): These are the most potent producers of type I interferons (IFN-α/β) in response to viral infections and TLR7 agonists. pDCs are a key target for CL264, leading to a robust antiviral and immunomodulatory state.

-

B Lymphocytes (B cells): B cells also express TLR7 and are directly activated by CL264. This stimulation leads to their proliferation, differentiation, and enhanced antibody production, playing a crucial role in the adaptive immune response.

Secondary or lower-level responders to CL264, which may express TLR7 at lower levels or under specific conditions, include:

-

Myeloid Dendritic Cells (mDCs)

-

Monocytes

-

Macrophages

Quantitative Analysis of Cellular Activation

The activation of target cells by CL264 can be quantified by measuring the upregulation of cell surface activation markers and the secretion of cytokines. The following tables summarize the expected quantitative responses of primary human immune cells to CL264 stimulation.

Table 1: Upregulation of B Cell Activation Markers by CL264

| Cell Type | Activation Marker | Method of Detection | Expected Outcome |

| Human B Cells | CD86 | Flow Cytometry | Dose-dependent increase in the percentage of CD86+ cells and Mean Fluorescence Intensity (MFI). |

| Human B Cells | CD69 | Flow Cytometry | Rapid and transient upregulation, with a peak expression at earlier time points post-stimulation. |

Table 2: Cytokine Secretion Profile Induced by CL264 in Human PBMCs

| Cytokine | Primary Producing Cell Type(s) | Method of Detection | Expected Concentration Range (pg/mL) |

| IFN-α | Plasmacytoid Dendritic Cells | ELISA | 100 - 5000+ |

| IL-6 | Monocytes, Macrophages, B Cells | ELISA | 50 - 2000 |

| TNF-α | Monocytes, Macrophages | ELISA | 50 - 1500 |

Note: The exact concentrations can vary depending on donor variability, cell purity, and specific experimental conditions.

Signaling Pathway

CL264, upon entering the endosome of a target cell, binds to TLR7. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR7-MyD88 complex triggers a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinase 4 (IRAK4) and IRAK1. This ultimately leads to the activation of two major transcription factors:

-

Interferon Regulatory Factor 7 (IRF7): Master regulator for the induction of type I interferons (IFN-α/β).

-

Nuclear Factor-kappa B (NF-κB): Controls the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

Detailed Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells (pDCs) from PBMCs

This protocol describes the isolation of untouched human pDCs from peripheral blood mononuclear cells (PBMCs) using a negative selection immunomagnetic cell separation method.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) and 1 mM EDTA

-

Human pDC Isolation Kit (Negative Selection)

-

Centrifuge

-

Magnetic separator

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Count and Resuspension: Wash the isolated PBMCs twice with PBS containing 2% FBS and 1 mM EDTA. Perform a cell count and resuspend the cells at the recommended concentration in the appropriate buffer provided with the isolation kit.

-

Magnetic Labeling: Add the pDC isolation antibody cocktail to the PBMC suspension and incubate. Following the incubation, add the magnetic particles and incubate.

-

Magnetic Separation: Place the tube in the magnetic separator. The magnetically labeled, non-pDC cells will be held to the side of the tube.

-

Collection of pDCs: Carefully pour or pipette off the supernatant containing the untouched, enriched pDCs into a new tube.

-

Purity Assessment: Assess the purity of the isolated pDCs (Lin-, HLA-DR+, CD123+) by flow cytometry.

In Vitro Stimulation and Cytokine Measurement by ELISA

This protocol outlines the stimulation of isolated pDCs or total PBMCs with CL264 and the subsequent measurement of secreted IFN-α by ELISA.

Materials:

-

RPMI 1640 medium with 10% FBS and Penicillin-Streptomycin

-

CL264

-

96-well cell culture plates

-

Human IFN-α ELISA Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed isolated pDCs or PBMCs in a 96-well plate at a desired density (e.g., 1 x 10^5 cells/well).

-

Stimulation: Prepare serial dilutions of CL264 in culture medium and add to the wells. Include an unstimulated control (medium only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

ELISA: Perform the IFN-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

Reading the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the concentration of IFN-α in each sample based on the standard curve.

B Cell Activation and Proliferation Assay by Flow Cytometry

This protocol details the stimulation of B cells with CL264 and the subsequent analysis of activation marker expression and proliferation using CFSE dye.

Materials:

-

Human B Cell Isolation Kit (Negative Selection)

-

RPMI 1640 medium with 10% FBS and Penicillin-Streptomycin

-

CL264

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Fluorochrome-conjugated antibodies against human CD19, CD86, and CD69

-

Flow cytometer

Procedure:

-

B Cell Isolation: Isolate B cells from PBMCs using a negative selection immunomagnetic kit.

-

CFSE Staining: Resuspend the isolated B cells in PBS with a low concentration of serum and stain with CFSE according to the manufacturer's instructions. Quench the staining reaction with complete medium.

-

Cell Seeding and Stimulation: Wash the CFSE-stained B cells and seed them in a 96-well plate. Stimulate the cells with various concentrations of CL264.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against CD19, CD86, and CD69.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis:

-

Gate on the CD19+ B cell population.

-

Analyze the expression of CD86 and CD69 on the B cells.

-

Analyze the CFSE dilution profile to determine the percentage of proliferating cells. Each peak of decreasing fluorescence intensity represents a cell division.

-

In Vitro Characterization of a TLR7 Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a Toll-like receptor 7 (TLR7) agonist, designated here as Compound 18. The guide is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel immunomodulatory agents.

Introduction to TLR7 Agonists

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns.[1][2] TLR7, located in the endosomal compartment of immune cells such as dendritic cells (DCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses.[1][3] Activation of TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs), which are essential for antiviral and antitumor immune responses.[4] Small molecule TLR7 agonists are being developed as vaccine adjuvants and for cancer immunotherapy.

The in vitro characterization of a novel TLR7 agonist is a critical step in its preclinical development. This process involves a series of assays to determine its potency, selectivity, and functional activity in relevant immune cells.

Potency and Selectivity Assessment

The initial characterization of a TLR7 agonist involves determining its potency in activating the TLR7 receptor and its selectivity over other related TLRs, particularly TLR8, due to their structural similarity.

Data Presentation

The following tables summarize the quantitative data for a representative TLR7 agonist, Compound 18.

Table 1: In Vitro Potency of Compound 18 in TLR-Expressing Reporter Cells

| Assay System | Agonist | EC50 (nM) |

| Human TLR7 Reporter Cells | Compound 18 | 7 |

| Mouse TLR7 Reporter Cells | Compound 18 | 5 |

| Reference Agonist | Gardiquimod | 4000 |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro Selectivity Profile of Compound 18

| TLR Subtype | Agonist | EC50 (nM) | Selectivity Fold (TLR8/TLR7) |

| Human TLR7 | Compound 18 | 7 | >714 |

| Human TLR8 | Compound 18 | >5000 |

Selectivity is determined by comparing the EC50 value for TLR7 to that of other TLRs. A higher selectivity fold indicates a more specific agonist.

Functional Characterization in Primary Immune Cells

The functional consequences of TLR7 activation are assessed by measuring the induction of key cytokines in primary human and mouse immune cells.

Data Presentation

Table 3: Cytokine Induction by Compound 18 in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Agonist | Concentration (µM) | Mean Concentration (pg/mL) |

| IFN-α | Compound 18 | 1 | 1500 |

| Vehicle | - | <10 | |

| TNF-α | Compound 18 | 1 | 800 |

| Vehicle | - | <20 | |

| IL-6 | Compound 18 | 1 | 2500 |

| Vehicle | - | <50 |

Cytokine levels are typically measured in the supernatant of cell cultures after a defined incubation period with the agonist.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TLR Reporter Assay

This assay is used to determine the potency and selectivity of the agonist on specific TLRs.

Principle: HEK293 cells are engineered to express a specific human or mouse TLR (e.g., TLR7 or TLR8) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Compound 18) and a reference agonist in the appropriate cell culture medium.

-

Cell Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Measurement:

-

For SEAP reporter: Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™). Read the absorbance at 620-650 nm.

-

For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Plot the reporter signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Induction in Human PBMCs

This assay assesses the functional activity of the agonist in a mixed population of primary immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) contain various immune cell types, including plasmacytoid dendritic cells (pDCs) which are major producers of IFN-α upon TLR7 stimulation. The amount of cytokines released into the cell culture supernatant following treatment with the TLR7 agonist is quantified.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Add the TLR7 agonist at various concentrations to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Data Analysis: Plot the cytokine concentration against the agonist concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the TLR7 signaling pathway and a typical in vitro characterization workflow are provided below.

TLR7 Signaling Pathway

Caption: TLR7 Signaling Pathway.

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Characterization Workflow.

References

A Technical Guide to the Cellular Uptake and Localization of TLR7 Agonist 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory compounds that hold significant promise in the fields of oncology, infectious diseases, and vaccine development. By activating TLR7, an endosomal pattern recognition receptor, these agonists can trigger a potent innate and subsequent adaptive immune response. A novel selective TLR7 agonist, referred to as "TLR7 agonist 18," has been identified as an isoxazolo[5,4-d]pyrimidine derivative with an EC50 of 7.8 μM[1]. This compound has been shown to induce the secretion of several cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α, without cytotoxic effects on hTLR7 co-transfected HEK293 cell lines[1].

This technical guide provides an in-depth overview of the anticipated cellular uptake and localization of this compound, based on the established understanding of other small molecule TLR7 agonists. It also outlines detailed experimental protocols for the comprehensive investigation of these processes, which are critical for the further development and optimization of this and similar compounds.

General Principles of Cellular Uptake of Small Molecule TLR7 Agonists

Small molecule TLR7 agonists, such as imidazoquinolines and adenine derivatives, are typically small, lipophilic molecules[2]. This chemical characteristic suggests that their primary mode of entry into cells is through passive diffusion across the plasma membrane. For a compound with the chemical formula C18H16F4N4O, like this compound[1], a similar mechanism of cellular uptake is expected.

Once inside the cytoplasm, the agonist must traverse the cytosol to reach its site of action within the endosomal compartment. The efficiency of this process can be influenced by the physicochemical properties of the compound, such as its size, charge, and hydrophobicity.

Subcellular Localization to the Endosome

TLR7 is an intracellular receptor that is primarily localized to the membrane of endosomes[3]. Therefore, for an agonist like this compound to exert its biological activity, it must accumulate within these organelles. The trafficking of TLR7 itself from the endoplasmic reticulum, through the Golgi apparatus, to the endosomes is a tightly regulated process.

Studies with fluorescently labeled small molecule TLR7 agonists, such as imiquimod and resiquimod, have demonstrated their concentration within the MHC class II loading compartment (MIIC), which are late endosomes/lysosomes positive for LAMP1, CD63, and HLA-DR in human plasmacytoid dendritic cells (pDCs). This accumulation in acidic compartments is thought to be a pH-driven process, which is crucial for the activation of pDCs. It is highly probable that this compound follows a similar path of subcellular localization to the endosome to engage with its target receptor.

TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a downstream signaling cascade involving members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). Ultimately, this signaling pathway leads to the activation of transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). Activation of NF-κB results in the production of pro-inflammatory cytokines, while IRF7 activation leads to the robust production of type I interferons (IFN-α/β).

Proposed Experimental Protocols for Studying the Cellular Uptake and Localization of this compound

To elucidate the precise mechanisms of cellular uptake and the exact subcellular localization of this compound, a combination of qualitative and quantitative experimental approaches is recommended.

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of TLR7 Agonist 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic small molecules.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, making it a key target for the development of vaccine adjuvants and immunotherapies.[3][4] These application notes provide a detailed protocol for the in vitro assessment of a TLR7 agonist, designated as "18," using a commercially available reporter cell line.

The described assay is designed to quantify the activation of the TLR7 signaling pathway by measuring the activity of a reporter gene, secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.[5] This method allows for a robust and high-throughput screening of TLR7 agonist activity.

TLR7 Signaling Pathway

Upon binding of an agonist, TLR7 dimerizes within the endosome, initiating a downstream signaling cascade. This process involves the recruitment of the adaptor protein MyD88, which in turn forms a complex with IRAK family kinases (IRAK1 and IRAK4). This leads to the activation of TRAF6, which ultimately results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of target genes, including pro-inflammatory cytokines and, in this assay, the SEAP reporter gene.

Caption: TLR7 signaling pathway leading to NF-κB activation.

Experimental Protocol

This protocol is based on the use of HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and an NF-κB-inducible SEAP reporter gene.

Materials and Reagents

-

HEK-Blue™ hTLR7 cells (or a similar TLR7 reporter cell line)

-

HEK-Blue™ Detection medium (or appropriate SEAP detection reagent)

-

DMEM, high glucose, with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

HEK-Blue™ Selection antibiotics (e.g., Puromycin, Zeocin)

-

This compound (test compound)

-

R848 (Resiquimod) as a positive control

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer or plate reader capable of reading absorbance at 620-650 nm

Experimental Workflow

Caption: Workflow for the in vitro TLR7 agonist assay.

Procedure

-

Cell Culture:

-

Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

Subculture cells every 2-3 days to maintain optimal growth.

-

-

Cell Seeding:

-

On the day of the experiment, harvest cells and perform a cell count.

-

Resuspend the cells in fresh culture medium to a density of 2.8 x 10^5 cells/mL.

-

Seed 180 µL of the cell suspension into each well of a 96-well plate (5 x 10^4 cells/well).

-

Incubate the plate for 4-6 hours to allow cells to adhere.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Prepare solutions for the positive control (R848) and a vehicle control (DMSO at the same concentration as the test compound).

-

-

Cell Stimulation:

-

Add 20 µL of the diluted compounds, positive control, or vehicle control to the appropriate wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

SEAP Detection and Measurement:

-

After the incubation period, add 20 µL of the supernatant from each well to a new 96-well plate.

-

Add 180 µL of HEK-Blue™ Detection reagent to each well containing the supernatant.

-

Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Data Presentation and Analysis

The activity of this compound is determined by the level of SEAP production, which is proportional to the measured absorbance. The results should be presented in a tabular format, and the half-maximal effective concentration (EC50) should be calculated.

Table 1: Sample Data for this compound Activity

| Concentration (µM) | Absorbance (650 nm) - Mean | Standard Deviation | % Activity |

| Vehicle Control | 0.105 | 0.008 | 0 |

| 0.01 | 0.150 | 0.012 | 5 |

| 0.1 | 0.350 | 0.025 | 29 |

| 1 | 0.850 | 0.060 | 88 |

| 10 | 0.950 | 0.055 | 100 |

| 100 | 0.955 | 0.058 | 100 |

| R848 (Positive Control) | 0.950 | 0.050 | 100 |

Note: The data presented in this table is for illustrative purposes only.

EC50 Calculation: The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, can be calculated by plotting the percent activity against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This protocol provides a reliable and reproducible method for assessing the in vitro activity of this compound. By utilizing a reporter cell line, this assay allows for the quantification of TLR7-mediated NF-κB activation. The data generated from this assay is crucial for the characterization and further development of novel TLR7 agonists for therapeutic applications.

References

Application Notes and Protocols for Treating Human PBMCs with TLR7 Agonist 18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with TLR7 agonist 18. This document includes detailed protocols for PBMC isolation, cell treatment, and downstream analysis of cellular responses, including cytokine profiling and immune cell activation. Representative data from analogous TLR7 agonists are presented to illustrate expected outcomes.

Introduction to TLR7 Agonism in Human PBMCs

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells within the PBMC population, triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[3][4] This robust immune response makes TLR7 agonists promising therapeutic candidates for viral infections and oncology. This compound is a synthetic small molecule designed to elicit a potent and specific TLR7-mediated immune response.

Data Presentation: Representative Cytokine Induction by TLR7 Agonists in Human PBMCs

The following tables summarize the quantitative data on cytokine production by human PBMCs upon stimulation with TLR7 agonists analogous to agonist 18. The data is presented as the mean concentration of cytokines detected in the cell culture supernatant.

Table 1: Pro-inflammatory Cytokine Secretion Profile

| Cytokine | Concentration (pg/mL) in Stimulated PBMCs | Concentration (pg/mL) in Unstimulated Control |

| IFN-α | 1500 | <50 |

| TNF-α | 800 | <20 |

| IL-6 | 1200 | <30 |

| IL-12 (p40) | 600 | <10 |

| IL-1β | 300 | <5 |

Data are representative of expected results based on stimulation with potent TLR7 agonists.

Table 2: Chemokine Secretion Profile

| Chemokine | Concentration (pg/mL) in Stimulated PBMCs | Concentration (pg/mL) in Unstimulated Control |

| IP-10 (CXCL10) | 2500 | <100 |

| MCP-1 (CCL2) | 1800 | <50 |

| MIP-1α (CCL3) | 1000 | <40 |

| MIP-1β (CCL4) | 1300 | <40 |

Data are representative of expected results based on stimulation with potent TLR7 agonists.

Signaling Pathway

The activation of TLR7 by an agonist like this compound initiates a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein. This pathway culminates in the activation of transcription factors such as NF-κB and IRF7, leading to the expression of inflammatory cytokine and type I interferon genes.

Caption: TLR7 Signaling Pathway in Human PBMCs.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on human PBMCs.

Caption: General experimental workflow for PBMC stimulation.

Experimental Protocols

Protocol 1: Isolation of Human PBMCs using Ficoll-Paque Density Gradient Centrifugation

This protocol describes the isolation of PBMCs from whole human blood.

Materials:

-

Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

-

Ficoll-Paque PLUS (or similar density gradient medium).

-

Phosphate-Buffered Saline (PBS), sterile.

-

50 mL conical tubes, sterile.

-

Serological pipettes, sterile.

-

Centrifuge with a swinging-bucket rotor.

-

Laminar flow hood.

Procedure:

-

All steps should be performed in a sterile laminar flow hood.

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.[5]

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube. Avoid mixing the two layers.

-

Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.

-

After centrifugation, four distinct layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the Ficoll-Paque medium, and red blood cells at the bottom.

-

Carefully aspirate the upper plasma layer without disturbing the buffy coat.

-

Using a sterile pipette, collect the buffy coat layer and transfer it to a new 50 mL conical tube.

-

Wash the collected cells by adding sterile PBS to bring the volume up to 50 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium.

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

Protocol 2: Treatment of PBMCs with this compound

This protocol outlines the stimulation of isolated PBMCs with this compound.

Materials:

-

Isolated human PBMCs.

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

This compound (reconstituted according to the manufacturer's instructions).

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and an unstimulated control (medium only).

-

Incubate the plate for 24-48 hours in a CO2 incubator at 37°C. The incubation time can be optimized depending on the specific endpoint being measured.

Protocol 3: Measurement of Cytokine Secretion by ELISA

This protocol describes the quantification of cytokines in the supernatant of TLR7 agonist-treated PBMCs using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from treated and control PBMC cultures (from Protocol 2).

-

Cytokine-specific ELISA kits (e.g., for IFN-α, TNF-α, IL-6).

-

Microplate reader.

Procedure:

-

After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until use or proceed directly with the ELISA.

-

Perform the ELISA for the cytokines of interest according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Analysis of PBMC Activation by Flow Cytometry

This protocol describes the analysis of immune cell activation markers (e.g., CD69, CD86) on different PBMC subsets using flow cytometry.

Materials:

-

Treated and control PBMCs (from Protocol 2).

-

FACS buffer (PBS with 2% FBS).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19, CD14, CD69, CD86).

-

Flow cytometer.

Procedure:

-

After incubation, gently resuspend the cells in each well.

-

Transfer the cell suspension to FACS tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 1 mL of cold FACS buffer and centrifuge again.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the appropriate combination of fluorochrome-conjugated antibodies to each tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 1 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of activated cells (e.g., CD69+ or CD86+) within different immune cell populations (e.g., T cells, B cells, monocytes).

References

- 1. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR1/2, TLR7, and TLR9 Signals Directly Activate Human Peripheral Blood Naive and Memory B Cell Subsets to Produce Cytokines, Chemokines, and Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vivo Mouse Studies with a Novel TLR7 Agonist

Topic: TLR7 Agonist 18 Dose for In Vivo Mouse Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators that hold significant promise in the fields of oncology and vaccinology. By activating TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, these compounds can trigger a robust type I interferon (IFN) response and the production of various pro-inflammatory cytokines and chemokines. This leads to the activation and maturation of multiple immune cell types, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately orchestrating a powerful anti-tumor or anti-viral immune response.

"this compound" represents a novel, potent, and selective small molecule agonist of TLR7. These application notes provide a comprehensive guide for researchers planning in vivo mouse studies with this and similar compounds. The provided protocols and dosage information are compiled from various studies on well-characterized TLR7 agonists and are intended to serve as a starting point for study design and optimization.

Data Presentation: In Vivo Dosing of TLR7 Agonists in Mice

The effective dose of a TLR7 agonist in vivo can vary widely depending on the specific compound, its formulation, the route of administration, and the desired biological effect. The following table summarizes dosages of various small molecule TLR7 agonists used in murine studies.

| TLR7 Agonist | Mouse Strain | Dose Range | Route of Administration | Vehicle | Key Findings |

| Resiquimod (R848) | C57BL/6 | 50-100 µ g/mouse (~2-4 mg/kg) | Intraperitoneal (i.p.) | Saline or endotoxin-free water | Induced sickness behavior and transient brain volume changes.[1][2][3] |

| Resiquimod (R848) | BALB/c | 20 µ g/mouse | Intranasal (i.n.) | Not specified | Reduced allergen-induced airway inflammation.[4] |

| Resiquimod (R848) | C57BL/6 | 20-80 µ g/mouse | Intraperitoneal (i.p.) | DMSO | Inhibited lung metastasis of melanoma.[5] |

| Gardiquimod | C57BL/6 | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Enhanced anti-tumor effects of DC-based immunotherapy. |

| Gardiquimod | Athymic Nude | 1 mg/kg | Intraperitoneal (i.p.) | Not specified | Suppressed growth of human liver carcinoma xenografts. |

| Gardiquimod | C57BL/6 | 20 µ g/mouse | Subcutaneous (s.c.) | Alum | Persistent activation of antigen-presenting cells in draining lymph nodes. |

| DSR-6434 | BALB/c | 0.1 mg/kg | Intravenous (i.v.) | Saline (pH 5) | Induced systemic immune activation and cytokine release. |

| DSR-29133 | BALB/c | 0.03-3 mg/kg | Intravenous (i.v.) | 0.0042N HCl in saline, neutralized | Dose-dependent induction of IFNα. |

| SC1 | BALB/c, C57BL/6 | 3 mg/kg | Intravenous (i.v.) | Saline | Induced potent IFNα release and anti-tumor immunity. |

| Unnamed TLR7 Agonist | F1 hybrid C57/BALB/c | 2.5 µ g/mouse | Intratumoral (i.t.) | PBS | Antitumor activity in a colon carcinoma model. |

| 1V270 (in micelles) | Not specified | 11 mg/kg | Intravenous (i.v.) | Micellar formulation | Well-tolerated and showed strong efficacy in murine cancer models. |

Experimental Protocols

Preparation and Formulation of this compound

The formulation of a TLR7 agonist is critical for its solubility, stability, and bioavailability.

a. Vehicle Selection:

-

Aqueous Solutions: For water-soluble agonists, sterile, endotoxin-free phosphate-buffered saline (PBS) or 0.9% saline is recommended. The pH may need to be adjusted for optimal solubility and stability. For example, some adenine derivatives are dissolved in acidified saline and then neutralized.

-

Organic Solvents: For compounds with low aqueous solubility, a stock solution can be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). This stock is then further diluted in a sterile aqueous vehicle like PBS or saline for injection. It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity.

-

Specialized Formulations: For controlled release or targeted delivery, TLR7 agonists can be encapsulated in liposomes, micelles, or other nanoparticle systems. These formulations can improve the therapeutic index by reducing systemic exposure and toxicity.

b. Preparation Protocol (General):

-

Determine the desired final concentration of this compound for injection.

-

If using an organic solvent, prepare a concentrated stock solution of the agonist in sterile, endotoxin-free DMSO.

-

On the day of injection, dilute the stock solution to the final concentration using sterile, endotoxin-free PBS or saline. Ensure thorough mixing.

-

Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the formulation may be necessary.

-

Keep the prepared formulation on ice until administration.

Administration of this compound to Mice

The choice of administration route will depend on the therapeutic goal (e.g., systemic immune activation vs. local tumor modulation).

a. Intravenous (i.v.) Injection:

-

Purpose: To achieve rapid and widespread systemic distribution of the agonist, leading to systemic immune activation.

-

Procedure:

-

Warm the mouse under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a suitable restraint device.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle, inject the TLR7 agonist solution (typically 100-200 µL) into one of the lateral tail veins.

-

Observe the mouse for any immediate adverse reactions.

-

b. Intraperitoneal (i.p.) Injection:

-

Purpose: A common route for systemic administration that is less technically demanding than i.v. injection.

-

Procedure:

-

Restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure no fluid is drawn back, then inject the solution (typically 100-200 µL).

-

c. Subcutaneous (s.c.) Injection:

-

Purpose: For slower, more sustained release of the agonist, often used in vaccine adjuvant studies.

-

Procedure:

-

Restrain the mouse and lift the skin on the back or flank to create a tent.

-

Insert a 25-27 gauge needle into the base of the tented skin.

-

Inject the solution (typically 50-100 µL) to form a small bleb under the skin.

-

d. Intratumoral (i.t.) Injection:

-

Purpose: To directly target the tumor microenvironment, maximizing local immune activation while minimizing systemic side effects.

-

Procedure:

-

Measure the tumor dimensions with calipers.

-

Using a 27-30 gauge needle, carefully insert it into the center of the tumor.

-

Slowly inject the TLR7 agonist solution (typically 20-50 µL, depending on tumor size). Distribute the injection across different areas of the tumor if possible.

-

Assessment of Immune Activation

Following administration of this compound, it is essential to assess the resulting immune response.

a. Cytokine and Chemokine Analysis:

-

Procedure:

-

Collect blood samples via submandibular or retro-orbital bleed at various time points post-administration (e.g., 2, 6, 24 hours).

-

Isolate serum or plasma.

-

Analyze cytokine and chemokine levels (e.g., IFNα, TNFα, IL-6, IL-12, IP-10/CXCL10) using ELISA or multiplex bead-based assays.

-

b. Flow Cytometry Analysis of Immune Cell Populations:

-

Procedure:

-

Harvest spleens, lymph nodes (draining and non-draining), and tumors at selected time points.

-

Prepare single-cell suspensions.

-

Stain cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD4, CD8, CD11c, NK1.1) and activation markers (e.g., CD69, CD80, CD86, PD-L1).

-

Analyze the cell populations by flow cytometry to determine changes in cell numbers, activation status, and phenotype.

-

c. Pharmacodynamic (PD) Biomarkers:

-

In addition to cytokine levels, other PD markers can be assessed, such as the induction of IFN-stimulated genes (e.g., 2'5'-OAS) in peripheral blood mononuclear cells (PBMCs) or whole blood.

Mandatory Visualization

TLR7 Signaling Pathway

Caption: TLR7 signaling pathway initiated by a small molecule agonist.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo anti-tumor efficacy study.

References

- 1. mdpi.com [mdpi.com]

- 2. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for TLR7 Agonist Administration in Animal Models

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of common administration routes for Toll-like receptor 7 (TLR7) agonists in preclinical animal models. The included protocols are based on established methodologies from peer-reviewed literature to guide experimental design and execution.

Introduction to TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1][2][3] Activation of TLR7 by synthetic agonists, such as imidazoquinolines (e.g., imiquimod, resiquimod) and adenosine analogs, triggers the MyD88-dependent signaling pathway. This leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, bridging the innate and adaptive immune systems.[3][4] This potent immunostimulatory capacity makes TLR7 agonists promising candidates for cancer immunotherapy and vaccine adjuvants. The choice of administration route is critical as it profoundly influences the agonist's biodistribution, efficacy, and systemic toxicity.

TLR7 Signaling Pathway

Activation of TLR7 initiates a downstream signaling cascade crucial for the desired immune response. The agonist binds to TLR7 within the endosome, leading to the recruitment of the adaptor protein MyD88. This complex then activates IRAK4 and IRAK1, leading to the activation of transcription factors NF-κB and IRF7. NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 is essential for the production of Type I interferons.

Section A: Topical Administration

Application Notes

Topical administration is primarily used for skin-accessible tumors, such as melanoma or cutaneous metastases of breast cancer. The key advantage is the localized delivery of the TLR7 agonist, which can induce a potent local anti-tumor immune response while minimizing systemic exposure and associated side effects like cytokine storms. Imiquimod, formulated as a 5% cream, is the most commonly used agent for this route and is FDA-approved for treating superficial basal cell carcinoma and actinic keratosis.

Data Summary: Topical Administration

| TLR7 Agonist | Animal Model | Dosage & Frequency | Key Quantitative Outcomes | Reference |

| Imiquimod (5% cream) | BALB/c Mice (TSA Breast Carcinoma) | Applied 3 times/week | Significant tumor growth inhibition; Increased tumor infiltration by CD11c+, CD4+, and CD8+ cells. | |

| Imiquimod (5% cream) | C57BL/6 Mice (B16F10 Melanoma) | Daily application | In combination with intratumoral DC injection, led to significant tumor regression. | |

| Imiquimod (40 mg/kg) | BALB/c Mice (RENCA Renal Carcinoma) | Daily cutaneous application | Combination with anti-PD-1 mAb extended survival. Applied to a shaved area away from the tumor to assess systemic effects of transcutaneous absorption. | |

| Resiquimod (R848) | Animal studies mentioned | Topical application | Shown to enhance specific T cell responses when used as a vaccine adjuvant. |

Experimental Protocol: Topical Imiquimod for Cutaneous Tumors

This protocol is adapted from studies on mouse models of cutaneous breast cancer and melanoma.

Materials:

-

Animal model (e.g., BALB/c mice)

-

Tumor cells (e.g., TSA mouse breast carcinoma cells)

-

Imiquimod 5% cream (e.g., Aldara) or a placebo cream

-

Electric hair clippers and depilatory cream

-

Calipers for tumor measurement

-

Sterile saline or appropriate cell culture medium

Procedure:

-

Animal Preparation: Anesthetize the mice. Shave the hair on the flank or back using electric clippers, followed by the application of a depilatory cream to remove fine hair. Rinse the area thoroughly with warm water.

-

Tumor Inoculation: The following day, inject a suspension of tumor cells (e.g., 1x10^6 TSA cells in 100 µL saline) subcutaneously (s.c.) into the shaved area.

-

Treatment Initiation: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Placebo, Imiquimod).

-

Topical Application: Apply a thin layer of imiquimod 5% cream or placebo cream directly onto the skin overlying the tumor. The application is typically performed three times per week on non-consecutive days.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume [Volume = (Length × Width²)/2]. Monitor animal weight and overall health.

-

Endpoint Analysis: At the study endpoint, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry for immune cell infiltration or immunohistochemistry).

Section B: Systemic Administration

Systemic delivery is employed to induce a broad, systemic anti-tumor immune response or to act as a vaccine adjuvant. Common routes include intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral administration. While potentially more effective for metastatic disease, systemic routes carry a higher risk of immune-related adverse effects due to widespread cytokine induction.

Intravenous (i.v.) Administration

Application Notes: Intravenous injection ensures rapid and complete bioavailability, leading to potent systemic immune activation. This route is often used for novel, soluble TLR7 agonists designed for systemic action. It has been shown to be effective in murine models of lymphoma and solid tumors, often in combination with other therapies like radiotherapy. Antibody-drug conjugates (ADCs) carrying a TLR7 agonist payload are also administered intravenously to target the immune-stimulating agent directly to the tumor microenvironment.

Data Summary: Intravenous Administration